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Background and Principle

The Peptide Nucleic Acid (PNA) clamping assay is a powerful, sensitive method for detecting low-

abundance somatic mutations, such as activating EGFR mutations (e.g., exon 19 deletions, L858R) and the

resistance-associated T790M mutation in NSCLC [1] [2]. Its core principle involves using synthetic PNA

probes, which have an uncharged peptide backbone, to bind with high affinity to wild-type DNA sequences.

This binding suppresses the amplification of the wild-type template during PCR, thereby enriching and

allowing for the detection of mutant alleles that the PNA clamp cannot bind to due to a sequence mismatch

[1] [3].

Key Performance Characteristics

The tables below summarize the assay's quantitative performance as reported in recent literature.

Table 1: Overall Detection Performance for Activating EGFR Mutations

Sample Type Sensitivity
Comparison
Method

Key Findings Source

Formalin-Fixed

Paraffin-
Embedded

(FFPE) Tissue

~1% for E746_A750del

and L858R [4]

Direct

Sequencing,
RT-qPCR

Effectively identifies

mutations in cases with
equivocal or late-upward
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Sample Type Sensitivity
Comparison
Method

Key Findings Source

shifted RT-qPCR curves.
[4]

Plasma
Circulating

Tumor DNA
(ctDNA)

Varies; detection rate of
16.7% (10/60) in a

cohort of TKI-
responsive patients [2]

Tumor Tissue
Direct

Sequencing

Detected identical
mutations in plasma and

matched tumor tissue, but
overall detection rate in

plasma was lower than in
tissue. [2]

Table 2: Performance in Detecting T790M Mutation

Testing Strategy Detection Rate Context Source

Tissue Biopsy
Only

38.6% (30/87
tests) [5]

Patients with TKI resistance.

Plasma (Liquid
Biopsy) Only

18.6% (62/333
tests) [5]

Patients with TKI resistance.

Combined Tissue
& Plasma

56.7% (38/67
patients)* [5]

Complementary testing increases overall detection.
*Positive in either or both sample types.

Clinical and Research Utility

Therapeutic Guidance: Patients with EGFR mutations identified via PNA clamping who were treated
with EGFR-Tyrosine Kinase Inhibitors (TKIs) showed a significant overall survival benefit (median

40.0 vs. 10.0 months) [6].
Prognostic Value: The quantitative output of the assay (ΔCt⁻¹ value) may have prognostic value.

One study found that a higher ΔCt⁻¹ value (>5.32) was correlated with longer overall survival [6].
Complementary to NGS: PNA clamping can detect certain EGFR mutation variants that may be

missed by some next-generation sequencing (NGS) panels due to differences in the range of
reportable variants, identifying additional patients who can benefit from TKI therapy [7].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10655035/
https://jeccr.biomedcentral.com/articles/10.1186/1756-9966-32-50
https://jeccr.biomedcentral.com/articles/10.1186/1756-9966-32-50
https://pmc.ncbi.nlm.nih.gov/articles/PMC11736281/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11736281/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11736281/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6610248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6610248/
https://www.nature.com/articles/s41598-023-40271-w
https://www.smolecule.com/products/s547919?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Detailed Experimental Protocol

The following protocol is adapted from methods described in multiple studies for detecting EGFR mutations

in plasma and tissue samples [5] [6] [2].

Sample Collection and Preparation

Plasma Collection: Collect peripheral blood (e.g., 10 mL) in Streck Cell-Free DNA BCT or EDTA
tubes. Centrifuge within 4 hours of collection (e.g., 1,600 ×g for 10 minutes) to isolate plasma. A

second centrifugation step is recommended to remove residual cells [5] [8].
FFPE Tissue DNA Extraction: For tissue samples, review H&E-stained slides to mark tumor areas

(>20% tumor content). Macrodissect the marked area and extract DNA using a dedicated kit (e.g.,
QIAamp DNA FFPE Tissue Kit) [4].

DNA Extraction

Extract cell-free DNA from 1-4 mL of plasma using a commercial kit (e.g., QIAamp Circulating Nucleic
Acid Kit, MagMAX Cell-Free DNA Isolation Kit). Elute DNA in a small volume (e.g., 60 µL) [8] [2].

Quantify DNA using a fluorometer (e.g., Qubit with dsDNA HS Assay Kit).

PNA-Mediated Real-Time PCR

This procedure uses a commercial PNA clamp EGFR mutation detection kit.

Reaction Setup:
Template: 7 µL of extracted DNA (e.g., 30 ng for plasma DNA) [2].

Master Mix: 10 µL of SYBR Green PCR master mix.
PNA/Primes: 3 µL of PNA mixture and mutation-specific primer set.

Total Volume: 20 µL.
Thermal Cycling Conditions (e.g., on a CFX96 real-time PCR instrument):

Initial Denaturation: 94°C for 5 minutes.
40 Cycles of:

Denaturation: 94°C for 30 seconds.
PNA Clamping & Annealing: 70°C for 20 seconds, then 63°C for 30 seconds.

Extension: 72°C for 30 seconds.
Data Analysis:
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The Cycle threshold (Ct) value is determined from the fluorescence signal.

Calculate ΔCt = Control Ct (wild-type) - Sample Ct.
A ΔCt value greater than the defined cut-off (e.g., 2) indicates the presence of a mutation

[2].

Experimental Workflow and Mechanism

The following diagram illustrates the core mechanism and standard workflow of the PNA clamping assay.
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PNA Clamping Mechanism for Mutation Detection

Core Principle
Standard Experimental Workflow

DNA Sample
(Wild-type + Mutant)

Add PNA Clamp
(Binds to Wild-type Sequence)

PCR Amplification

Analysis of Amplification PNA blocks polymerase,
prevents wild-type amplification

Only mutant sequence
is efficiently amplified

1. Sample Collection
(Blood in EDTA/CF-DNA tube)

2. Centrifugation
(Plasma Separation)

3. cfDNA Extraction
(From Plasma)

4. PNA Clamp PCR Setup
(PNA, Primers, DNA, Master Mix)

5. Real-Time PCR Run
(40 Cycles)

6. Data Analysis
(Calculate ΔCt)

7. Interpretation
(ΔCt > Cut-off = Mutation Positive)
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Important Technical Considerations

Sensitivity Limits: While highly sensitive, the PNA clamp may not detect all possible EGFR mutation

variants. Some uncommon exon 19 deletions detectable by PNA-LNA PCR clamp tests have been
reported as false negatives in some NGS panels, highlighting the importance of understanding the

detectable range of any assay used [7].
Sample Quality: The success of detection, especially from plasma, is highly dependent on sample

quality and tumor DNA burden. Proper and prompt sample processing is critical to prevent DNA
degradation [5] [2].

Complementary Testing: Neither tissue nor plasma testing alone is superior. A combined approach
significantly increases the detection rate for key resistance mutations like T790M [5]. Techniques like

tag-based NGS can offer even higher sensitivity for plasma ctDNA analysis and are valuable for
research into resistance mechanisms [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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